molecular formula C13H16N2 B8617408 2-Methyl-6-(1-piperidinyl)benzonitrile

2-Methyl-6-(1-piperidinyl)benzonitrile

Cat. No. B8617408
M. Wt: 200.28 g/mol
InChI Key: VLOSMMYKJUSPOU-UHFFFAOYSA-N
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Patent
US07582766B2

Procedure details

2-Methyl-6-piperidin-1-ylbenzonitrile (1 b) was prepared according to the method described by Grell, W. J. Med. Chem. 1998, 41, 5219. A mixture of 2-chloro-6-methylbenzonitrile (1a, 8.5 g), piperidine (16.6 mL, 3 eq) and N-formyl piperidine (12.5 mL) was heated in an oil bath at 150° C. under N2. After a period of 4 days, HPLC indicated complete conversion of starting materials to product. The reaction mixture was cooled to RT, dissolved in 100 mL of EtOAc, washed with water, 10% HCl, and NaHCO3 (sat), dried over anhydrous MgSO4 and treated with charcoal. The product was concentrated under vacuum to give the crude product (1 b) as pale yellow oil (12.01 g); C18 reversed phase HPLC indicated 88% homogeneity at 220 nm. This crude product was purified by flash column chromatography (hex-EtOAc, 1:0 to 20:1 to 10:1) to afford 2-methyl-6-piperidin-1-ylbenzonitrile (1 b) as colorless oil which solidifies upon standing (˜80% yield).
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
16.6 mL
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:3]=1[C:4]#[N:5].[NH:11]1[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1.C(N1CCCCC1)=O>CCOC(C)=O>[CH3:10][C:6]1[CH:7]=[CH:8][CH:9]=[C:2]([N:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)[C:3]=1[C:4]#[N:5]

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
ClC1=C(C#N)C(=CC=C1)C
Name
Quantity
16.6 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
12.5 mL
Type
reactant
Smiles
C(=O)N1CCCCC1
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to RT
WASH
Type
WASH
Details
washed with water, 10% HCl, and NaHCO3 (sat)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
ADDITION
Type
ADDITION
Details
treated with charcoal
CONCENTRATION
Type
CONCENTRATION
Details
The product was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to give the crude product (1 b) as pale yellow oil (12.01 g)

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
CC1=C(C#N)C(=CC=C1)N1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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